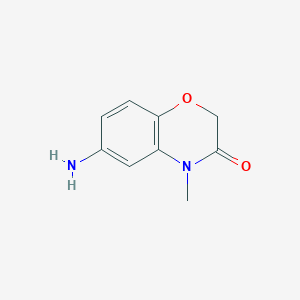

6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

説明

特性

IUPAC Name |

6-amino-4-methyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLKSGOSLHFMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377458 | |

| Record name | 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103361-43-9 | |

| Record name | 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Smiles Rearrangement Approach

The Smiles rearrangement, demonstrated by Kang et al., offers a robust pathway to 1,4-benzoxazinones. For 6-amino-4-methyl derivatives, this method involves:

-

Etherification : Reacting 2-chloro-5-nitrophenol with N-methyl-2-chloroacetamide in acetonitrile with potassium carbonate (K₂CO₃) to form 2-(5-nitro-2-chlorophenoxy)-N-methylacetamide.

-

Cyclization : Treating the intermediate with cesium carbonate (Cs₂CO₃) in DMF at reflux, inducing Smiles rearrangement to yield 6-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or alternative reducing agents convert the nitro group to an amine, furnishing the target compound.

Key Data :

Cyclization of N-Methyl Chloroacetamide with Nitro-Substituted Aminophenol

An alternative route starts with 2-amino-5-nitrophenol:

-

Chloroacetylation : Reacting 2-amino-5-nitrophenol with 2-chloroacetyl chloride in acetonitrile/K₂CO₃ to form N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide.

-

Cyclization : Intramolecular cyclization under basic conditions (K₂CO₃/DMF) forms 6-nitro-4H-1,4-benzoxazin-3-one.

-

Methylation : Introducing the methyl group via alkylation (e.g., methyl iodide) or using pre-functionalized N-methyl chloroacetamide during the initial step.

-

Nitro Reduction : As above, hydrogenation yields the amine.

Optimization Insights :

Hydrogenation of Nitro Precursors

Adapting methodologies from CN113912561B, nitro intermediates are reduced under mild conditions:

-

Catalyst : 5% Pd/C in glacial acetic acid at 20–25°C.

-

Scope : Compatible with electron-withdrawing groups (e.g., fluoro, chloro), ensuring selectivity for nitro reduction.

Experimental Procedures and Optimization

Cyclization Conditions

Nitro Reduction

-

Catalyst Loading : 5% Pd/C achieves complete conversion within 5 hours.

-

Temperature : Room-temperature hydrogenation minimizes side reactions.

Analytical Characterization

-

NMR Spectroscopy :

Comparative Analysis of Methods

| Method | Yield | Complexity | Scalability |

|---|---|---|---|

| Smiles Rearrangement | 68–90% | Moderate | High |

| Cyclization | 70–85% | Low | Moderate |

| Hydrogenation | 95% | Low | High |

Advantages :

-

Smiles rearrangement permits modular substitution patterns.

-

Hydrogenation offers high purity and scalability.

Limitations :

Applications and Derivatives

6-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one serves as a precursor for:

化学反応の分析

Types of Reactions

6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxazine ring can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

科学的研究の応用

Chemistry

6-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, enhances its utility in organic chemistry .

Research has indicated that this compound exhibits promising biological activities:

- Antimicrobial Properties: It has been investigated for its effectiveness against various bacterial and fungal strains.

- Anticancer Activity: Preliminary studies suggest potential anticancer properties, warranting further exploration in medicinal chemistry .

Medicinal Chemistry

Due to its unique structural features, the compound is being explored as a potential drug candidate. The presence of functional groups can influence its interaction with biological targets, which may lead to inhibition or activation of specific pathways .

Industrial Applications

In industry, it is utilized in developing advanced materials such as polymers and resins. Its chemical stability and reactivity make it suitable for applications in coatings and adhesives .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents | Major Products |

|---|---|---|---|

| Oxidation | Converts amino group to nitroso or nitro derivatives | Hydrogen peroxide, potassium permanganate | Nitroso/nitro derivatives |

| Reduction | Reduces oxazine ring to form corresponding amines | Lithium aluminum hydride | Amines |

| Substitution | Nucleophilic substitution reactions with amino group | Alkyl halides, acyl chlorides | Alkylated/acylated derivatives |

| Activity Type | Target Organism/Cell Line | Observed Efficacy |

|---|---|---|

| Antimicrobial | Various bacterial strains | Promising results in bioassays |

| Antifungal | Fungal strains | Effective against specific pathogens |

| Anticancer | Cancer cell lines | Potential inhibition observed |

Case Studies and Research Findings

Several studies have synthesized derivatives of benzoxazinones, including this compound, to evaluate their biological activity:

-

Synthesis and Testing:

- A study synthesized multiple derivatives using standard organic reactions involving 2-amino phenol and chloroacetyl chloride.

- The synthesized compounds were subjected to bioassays against various pathogens, demonstrating significant antimicrobial activity .

- Mechanistic Studies:

作用機序

The mechanism of action of 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and methyl groups can influence its binding affinity and selectivity towards these targets.

類似化合物との比較

Comparison with Similar Compounds

Benzoxazinoids exhibit diverse bioactivities depending on their substitution patterns. Below is a systematic comparison of 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Key Benzoxazinones

Key Observations

Substituent Effects on Bioactivity Amino Groups (6-NH₂): The amino group in this compound may enhance interactions with microbial enzymes or receptors, similar to amino-substituted analogs showing aldose reductase inhibition . Ethyl derivatives (e.g., 6-amino-4-ethyl-) exhibit enzyme inhibition, whereas methyl groups are understudied but may offer similar advantages . Halogenation (6-Cl, 7-F): Chloro and fluoro substituents enhance phytotoxic and antifungal properties. For example, 6-chloro derivatives show herbicidal activity, while 7-fluoro-D-DIBOA is selective against weeds .

Ecological vs. Synthetic Roles Natural BXs (DIMBOA, DIBOA) function in plant defense and metal detoxification , whereas synthetic derivatives (e.g., 6-amino-4-methyl-, 6-chloro-) are optimized for agrochemical applications. For instance, 2-ethyl-7-fluoro derivatives completely inhibit fungal growth at high concentrations .

Selectivity and Toxicity Halogenated compounds like 7-fluoro-D-DIBOA exhibit selective herbicidal activity, minimizing crop damage .

Table 2: Comparative Bioactivity Data

生物活性

6-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one, also known by its CAS number 103361-43-9, is a compound belonging to the benzoxazinone family. This class of compounds has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and antiviral properties. This article explores the biological activity of this specific compound, summarizing findings from various studies and presenting relevant data.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound. A study focusing on a series of benzoxazinone derivatives reported that compounds similar to this one exhibited a broad spectrum of activity against various pathogens:

| Compound | Target Pathogen | Activity (EC50) |

|---|---|---|

| 6-Amino-4-methyl derivative | Tobacco Mosaic Virus | 395.05 μg/mL |

| 3d derivative | Pseudomonas syringae pv. Actinidiae | 45.70 μg/mL |

| 3a derivative | Pestalotiopsis trachicarpicola | 13.53 μg/mL |

The best-performing derivative against the tobacco mosaic virus showed significant curative activity, indicating potential applications in agricultural pest control .

Antifungal Activity

The antifungal properties of this compound have also been highlighted in various studies. For instance, the compound demonstrated effective inhibition against several plant pathogenic fungi. The morphological changes observed under scanning electron microscopy after treatment indicated that higher concentrations led to significant alterations in fungal cell structure, which correlated with reduced growth rates .

Antiviral Activity

Research has shown that derivatives of benzoxazinones possess antiviral activities. The specific mechanisms often involve interference with viral replication processes or direct virucidal effects. While the exact antiviral efficacy of this compound needs further exploration, its structural similarity to other active benzoxazinones suggests potential in this area .

The biological activities of benzoxazinones are often attributed to their ability to interact with various biological targets:

- Antioxidant Properties : Some studies suggest that these compounds can reduce oxidative stress in cells, which may contribute to their overall protective effects.

- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit specific enzymes involved in pathogen metabolism or replication.

- Cell Membrane Disruption : The ability to disrupt microbial cell membranes is a common mechanism for many antimicrobial agents.

Case Studies and Research Findings

A recent study synthesized and evaluated several benzoxazinone derivatives for their biological activity:

- Synthesis Methodology : The compounds were synthesized using standard organic reactions involving 2-amino phenol and chloroacetyl chloride.

- Biological Testing : The synthesized compounds were subjected to various bioassays against a range of pathogens (bacteria and fungi), demonstrating promising results in terms of efficacy and safety profiles.

Q & A

Q. What are the optimized synthetic routes for 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one?

The compound can be synthesized via condensation of 2-hydroxy-4,6-dimethylpyridine with diethyl carbonate under reflux conditions. Key steps include acid catalysis (e.g., sulfuric acid) and purification through recrystallization using ethanol or methanol. Reaction progress should be monitored via thin-layer chromatography (TLC), and yields typically range from 60–75% .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the benzoxazinone ring (e.g., carbonyl at ~170 ppm in ¹³C NMR) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) provides molecular ion confirmation (m/z 178.19 for [M+H]⁺) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Store the compound in airtight containers at room temperature (20–25°C) away from light and moisture. For long-term stability, desiccants like silica gel are recommended. Use nitrile gloves and fume hoods during handling to avoid inhalation or dermal exposure .

Advanced Research Questions

Q. How do structural modifications at specific positions of the benzoxazinone core influence the biological activity of derivatives?

- Amino Group (Position 6): Substitutions here enhance antifungal activity; acetylation reduces phytotoxicity but may improve solubility .

- Methyl Group (Position 4): Alkyl chain elongation increases herbicidal potency but may reduce selectivity. Comparative studies using in vitro bioassays (e.g., lettuce root elongation tests) validate structure-activity relationships (SAR) .

Q. What methodologies are employed to study the ecological roles of this compound in plant-microbe interactions?

- Rhizosphere Metabolite Profiling: LC-MS/MS quantifies exudate concentrations in soil extracts .

- Chelation Assays: UV-Vis spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) measure metal binding (e.g., arsenic or aluminum) in hydroponic systems .

- Microbial Co-Cultures: Assess allelopathic effects on soil microbiota using 16S rRNA sequencing .

Q. What enzymatic pathways are involved in the biosynthesis or degradation of this compound in plant systems?

The enzyme 2-hydroxy-1,4-benzoxazin-3-one monooxygenase (EC 1.14.14.110) catalyzes hydroxylation steps in benzoxazinoid biosynthesis. Degradation involves hydrolysis to aminophenoxazinones, which can be tracked via time-course LC-MS and enzyme inhibition studies (e.g., using cytochrome P450 inhibitors) .

Q. What experimental approaches can elucidate the chelation mechanisms of this compound with heavy metals in agricultural contexts?

- X-ray Absorption Spectroscopy (XAS): Determines metal coordination geometry (e.g., As³⁺ binding via phenolic oxygen) .

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (ΔG, Kd) for metals like aluminum .

- Field Trials: Monitor arsenic uptake in crops (e.g., rice) using soil amendments with the compound and ICP-MS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。